TAK-960

Descripción general

Descripción

TAK-960 es un inhibidor selectivo de la quinasa similar a polo 1 (PLK1), novedoso y disponible por vía oral. La quinasa similar a polo 1 es una proteína quinasa serina/treonina involucrada en procesos clave durante la mitosis. Se ha demostrado que la quinasa similar a polo 1 humana se sobreexpresa en varios cánceres humanos, y los niveles elevados de quinasa similar a polo 1 se han asociado con un mal pronóstico, lo que la convierte en un objetivo atractivo para la terapia anticancerígena .

Aplicaciones Científicas De Investigación

TAK-960 ha mostrado actividad antitumoral preclínica de amplio espectro en múltiples regímenes de dosificación. Ha demostrado eficacia en varias líneas celulares tumorales, incluidas las que expresan la proteína 1 resistente a múltiples fármacos. El tratamiento con this compound causa la acumulación de células G2-M, morfología mitótica de polo aberrante y un aumento de la fosforilación de la histona H3 in vitro e in vivo. Ha inhibido la proliferación de múltiples líneas celulares cancerosas y ha mostrado una eficacia significativa contra múltiples xenotrasplantes tumorales, incluidos los modelos de xenotrasplantes resistentes a la adriamicina/paclitaxel y los modelos de leucemia diseminada .

Mecanismo De Acción

TAK-960 ejerce sus efectos inhibiendo selectivamente la quinasa similar a polo 1. La quinasa similar a polo 1 es crucial para la regulación de la mitosis, incluida la activación del ciclo celular 2, la segregación cromosómica, la maduración del centrosoma, la formación del huso bipolar, la regulación del complejo promotor de la anafase y la ejecución de la citocinesis. Al inhibir la quinasa similar a polo 1, this compound interrumpe estos procesos, lo que lleva al arresto del ciclo celular y la apoptosis en las células cancerosas .

Análisis Bioquímico

Biochemical Properties

TAK-960 plays a significant role in biochemical reactions by inhibiting PLK1. PLK1 is crucial for the regulation of mitosis, including activation of cell division cycle 2, chromosome segregation, centrosome maturation, bipolar spindle formation, regulation of the anaphase-promoting complex, and execution of cytokinesis . This compound interacts with PLK1 by binding to its ATP-binding site, thereby inhibiting its kinase activity. This inhibition leads to the accumulation of G2/M phase cells, aberrant mitosis morphology, and increased phosphorylation of histone H3 (pHH3) .

Cellular Effects

This compound has demonstrated significant effects on various types of cells and cellular processes. It inhibits the proliferation of multiple cancer cell lines, including those that express multidrug-resistant protein 1 (MDR1) . This compound treatment causes cell cycle arrest at the G2/M phase, leading to polyploidy and apoptosis . Additionally, this compound influences cell signaling pathways by increasing the phosphorylation of histone H3, which is a marker of mitotic cells . The compound also affects gene expression by altering the expression of genes involved in cell cycle regulation and apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the ATP-binding site of PLK1, thereby inhibiting its kinase activity . This inhibition disrupts the normal function of PLK1 in mitosis, leading to cell cycle arrest at the G2/M phase . This compound also induces aberrant mitosis morphology and increases the phosphorylation of histone H3 . The compound’s effects on gene expression include the upregulation of genes involved in apoptosis and the downregulation of genes involved in cell cycle progression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This compound is stable under recommended storage conditions and retains its activity over extended periods . In vitro studies have shown that the anti-proliferative effects of this compound are sustained even after the removal of the drug . In vivo studies have demonstrated that this compound significantly inhibits tumor growth in a dose-dependent manner . Long-term effects of this compound include sustained cell cycle arrest and apoptosis in treated cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Oral administration of this compound increases the phosphorylation of histone H3 in a dose-dependent manner and significantly inhibits the growth of HT-29 colorectal cancer xenografts . Treatment with once daily this compound exhibits significant efficacy against multiple tumor xenografts, including adriamycin/paclitaxel-resistant xenograft models and disseminated leukemia models . High doses of this compound may lead to toxic or adverse effects, including severe cell cycle arrest and apoptosis .

Metabolic Pathways

This compound is involved in metabolic pathways that include its interaction with PLK1. The compound inhibits PLK1 by binding to its ATP-binding site, leading to the disruption of mitotic processes . This compound also affects metabolic flux by altering the levels of metabolites involved in cell cycle regulation and apoptosis . The compound’s inhibitory effects on PLK1 result in changes in the expression of genes involved in metabolic pathways .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. The compound is orally bioavailable and can be effectively absorbed and distributed in the body . This compound interacts with transporters and binding proteins that facilitate its localization and accumulation in target tissues . The compound’s distribution is influenced by its interactions with multidrug-resistant protein 1 (MDR1), which affects its efficacy in cancer cells .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it exerts its inhibitory effects on PLK1 . This compound’s activity is influenced by its localization to specific compartments or organelles involved in mitosis . The compound’s targeting signals and post-translational modifications direct it to the cytoplasm, where it binds to PLK1 and inhibits its kinase activity .

Métodos De Preparación

TAK-960 se sintetiza mediante una serie de reacciones químicas que implican la incorporación de átomos de flúor para optimizar sus propiedadesLos métodos de producción industrial implican la síntesis a gran escala utilizando condiciones de reacción optimizadas para asegurar un alto rendimiento y pureza .

Análisis De Reacciones Químicas

TAK-960 experimenta varias reacciones químicas, entre ellas:

Oxidación: this compound puede oxidarse en condiciones específicas para formar derivados oxidados.

Reducción: Las reacciones de reducción pueden utilizarse para modificar los grupos funcionales de this compound.

Sustitución: this compound puede sufrir reacciones de sustitución para introducir diferentes sustituyentes en su estructura principal.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios catalizadores para facilitar las reacciones de sustitución. Los principales productos formados a partir de estas reacciones son derivados de this compound con grupos funcionales modificados .

Comparación Con Compuestos Similares

TAK-960 se compara con otros inhibidores de la quinasa similar a polo 1, como volasertib y BI 2536. Si bien todos estos compuestos se dirigen a la quinasa similar a polo 1, this compound ha mostrado propiedades únicas, incluida su biodisponibilidad oral y su potencia contra las líneas celulares cancerosas resistentes a múltiples fármacos. Esto hace de this compound un candidato prometedor para su desarrollo y evaluación clínica adicionales .

Propiedades

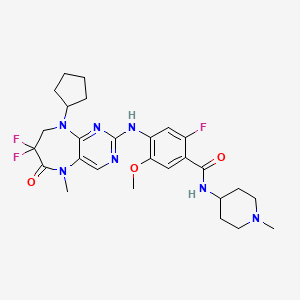

IUPAC Name |

4-[(9-cyclopentyl-7,7-difluoro-5-methyl-6-oxo-8H-pyrimido[4,5-b][1,4]diazepin-2-yl)amino]-2-fluoro-5-methoxy-N-(1-methylpiperidin-4-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H34F3N7O3/c1-35-10-8-16(9-11-35)32-24(38)18-12-22(40-3)20(13-19(18)28)33-26-31-14-21-23(34-26)37(17-6-4-5-7-17)15-27(29,30)25(39)36(21)2/h12-14,16-17H,4-11,15H2,1-3H3,(H,32,38)(H,31,33,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWRSATNRNFYMDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)NC(=O)C2=CC(=C(C=C2F)NC3=NC=C4C(=N3)N(CC(C(=O)N4C)(F)F)C5CCCC5)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H34F3N7O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

561.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1137868-52-0 | |

| Record name | TAK-960 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1137868520 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TAK-960 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3831VFM1ZB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(E)-3-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfinooxyindol-2-ylidene]prop-1-enyl]-1,3,3-trimethylindol-1-ium-5-sulfonate](/img/structure/B611057.png)